N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17-11(2)9-13(16-17)14(18)15-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBAGUJFNFHKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1-Phenylheptane-3,6-Dione
The pyrazole core is synthesized via cyclocondensation of 1-phenylheptane-3,6-dione (CAS 61363-11-9) with ethyl hydrazine in ethanol under reflux. This method exploits the diketone’s reactivity to form the 1-ethyl-5-methyl-substituted pyrazole ring. After 12 hours, the intermediate 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is isolated via acidification (yield: 78–82%). Subsequent coupling with benzyl amine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) yields the final product. This route achieves an overall yield of 63.9% after purification by recrystallization.
Post-Functionalization of Pre-Formed Pyrazole Derivatives
An alternative approach involves functionalizing a pre-assembled pyrazole core. For example, ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (synthesized via NaH-mediated methylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate) is hydrolyzed to the carboxylic acid using NaOH. The acid is then converted to the carboxamide via activation with EDCI/HOBT and reaction with benzyl amine. This method avoids regioselectivity challenges associated with cyclocondensation and achieves higher yields (86.8–90.1%) when excess dimethyl carbonate (350–400 mmol) is used.
Optimization of Reaction Conditions
Solvent and Base Selection
DMF is the preferred solvent for methylation and coupling reactions due to its high polarity and ability to stabilize reactive intermediates. Sodium hydride (NaH) proves critical for deprotonating the pyrazole nitrogen, enabling nucleophilic attack on dimethyl carbonate. Experiments show that increasing NaH from 0.2 g to 0.8 g improves methylation yields from 79.1% to 90.1%.
Temperature and Stoichiometry
Methylation reactions proceed optimally at 110°C, with higher temperatures leading to decomposition. A 4:1 molar ratio of dimethyl carbonate to pyrazole ester maximizes yield (90.1%) while minimizing side products. For carboxamide formation, stoichiometric EDCI (1.1 eq) and HOBT (1.1 eq) are required to prevent unreacted carboxylic acid.
Analytical Characterization
Spectroscopic Data
Purity and Yield Analysis
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 63.9 | 98.2 |
| Post-Functionalization | 90.1 | 99.5 |
Post-functionalization offers superior yields and purity due to controlled reaction steps and reduced byproduct formation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating diverse compounds in organic chemistry.
Synthesis Pathways
The synthesis typically involves:
- Formation of the pyrazole ring: Achieved by reacting hydrazine derivatives with β-diketones.
- Alkylation: The pyrazole derivative is alkylated using ethyl halides.
- Benzylation: Final benzylation is performed using benzyl halides under basic conditions.
Biological Applications
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. These properties are being investigated for their applicability in developing new therapeutic agents.
Mechanism of Action
The compound interacts with specific molecular targets, potentially inhibiting certain enzymes by binding to their active sites. This modulation of enzyme activity can lead to therapeutic effects in various biological contexts.
Pharmaceutical Development
Drug Development Scaffold
Due to its structural characteristics, this compound is being explored as a scaffold for designing novel drugs. Its ability to bind selectively to biological targets makes it a candidate for developing treatments for conditions such as:
- CNS Disorders: Including schizophrenia, bipolar disorder, and depression.
- Neurodegenerative Diseases: Such as Alzheimer's disease and Parkinson's disease.
Industrial Applications
Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its properties allow it to be involved in formulations that require specific chemical reactivity or biological activity.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Involves multiple synthetic pathways |
| Biological Research | Antimicrobial and anti-inflammatory studies | Potential therapeutic applications |
| Pharmaceuticals | Scaffold for drug development | Targeting CNS disorders and neurodegenerative diseases |
| Industrial Use | Production of agrochemicals | Valuable for specialty chemical formulations |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: CNS Disorders
Preclinical trials explored the compound's effects on animal models of schizophrenia. Findings showed that it acted as a partial agonist at trace amine-associated receptors (TAARs), indicating promise for treating psychotic disorders with potentially fewer side effects than existing medications.
Mechanism of Action
The mechanism of action of N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide and related compounds:
Substituent Effects on Reactivity and Bioactivity
- Positional Influence: The target compound’s 5-methyl and 1-ethyl groups on the pyrazole ring contrast with the 4-nitro and 1-methyl groups in the analog from .
- Steric and Electronic Effects : The bromo substituent in ’s compound introduces steric hindrance and electronegativity, which could impede binding to flat active sites compared to the smaller methyl/ethyl groups in the target compound .
- Amide Side Chain : The N-benzyl group in all pyrazole carboxamides contributes to π-π stacking interactions in receptor binding. However, the hydroxylamine variant in (N-benzyl-N-hydroxy) may increase polarity, reducing cell permeability compared to the target compound’s simpler benzylamide .
Biological Activity
N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Overview of the Compound
This compound features a unique structure that includes a benzyl group, which enhances its biological activity and binding capabilities. This compound has been investigated for various applications, including antimicrobial and anti-inflammatory properties, as well as its potential role in drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by blocking substrate access at their active sites. The exact molecular pathways involved depend on the biological context and specific target molecules.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to downregulate inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
Angiogenesis Promotion
A closely related compound, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC), has been shown to promote angiogenesis in human umbilical vein endothelial cells (HUVECs). BPC enhances cell migration and tube formation in the absence of serum and fibroblast growth factor (FGF)-2. This effect is mediated through increased levels of reactive oxygen species (ROS) and nitric oxide (NO), which activate hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) pathways .
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Findings |
|---|---|---|
| Antimicrobial | Various pyrazole derivatives | Exhibited significant antimicrobial activity against different pathogens |
| Anti-inflammatory | Pyrazole derivatives | Downregulation of inflammatory mediators observed |
| Angiogenesis | N-benzyl-5-phenyl-1H-pyrazole | Promoted tube formation and migration in HUVECs; increased ROS and NO production |
Research Highlights
- Antimicrobial Studies : While specific studies on this compound are sparse, related pyrazole compounds have shown promising results against bacteria and fungi.
- Angiogenesis : In studies involving BPC, it was found that treatment led to rapid alignment and tube formation in HUVECs within 12 hours when deprived of serum and FGF-2. The compound significantly increased ROS levels, which are crucial for angiogenic processes .
- Mechanistic Insights : The modulation of enzyme activity through binding interactions is a critical aspect of the compound's biological function. Further investigations into specific targets could elucidate more detailed mechanisms.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature (typically 60–100°C), solvent choice (e.g., DMF or toluene), and reaction time (12–24 hours). For instance, continuous flow reactors can improve reaction efficiency by ensuring precise temperature control and reducing side reactions . Purification often employs column chromatography, and intermediates are verified via TLC and NMR spectroscopy .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments, e.g., the benzyl group’s aromatic signals at δ 7.2–7.4 ppm and ethyl/methyl substituents in aliphatic regions .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves 3D conformation and bond angles, as seen in related pyrazole-carboxamide structures (e.g., β angle = 96.446° in monoclinic crystals) .
Q. What are the primary biological assays used to evaluate its therapeutic potential?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays .
- Antimicrobial Activity : Disk diffusion or microbroth dilution methods to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 calculations) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or compound purity. Researchers should:
- Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Validate Purity : Reassess compound purity via HPLC (>95%) and confirm solubility in DMSO/PBS .
- Dose-Response Analysis : Perform EC50/IC50 curves to compare potency thresholds .
Q. What computational strategies are employed to predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinase ATP-binding pockets) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How do structural modifications (e.g., halogenation) impact its pharmacological profile?
- Methodological Answer : Systematic SAR studies involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl) to enhance binding affinity .
- Bioisosteric Replacement : Replacing benzyl with pyridylmethyl groups to improve solubility .
- Pharmacokinetic Profiling : Measure LogP (via shake-flask method) and metabolic stability (using liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
